2-氧代-1,2-二氢喹唑啉-4-羧酸

货号 B1297588

CAS 编号:

99066-77-0

分子量: 190.16 g/mol

InChI 键: JMRRYHBZGAQICA-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

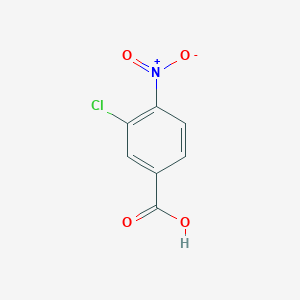

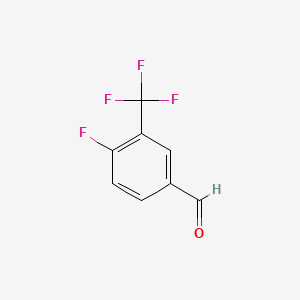

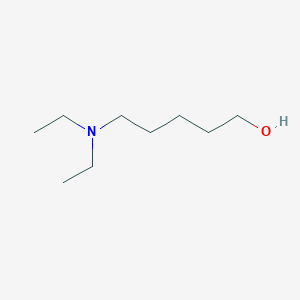

2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid is a chemical compound with the empirical formula C10H7NO3 . It is a solid substance and its molecular weight is 189.17 .

Molecular Structure Analysis

The molecular structure of 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid can be represented by the SMILES stringOC(=O)C1=CC(=O)Nc2ccccc12 . The InChI key for this compound is MFSHNFBQNVGXJX-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid is a solid substance . Its molecular weight is 189.17 .科学研究应用

Application 1: Inhibitor of Acetylcholinesterase Enzyme

- Specific Scientific Field : Medicinal Chemistry

- Summary of the Application : 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid derivatives have been synthesized and evaluated as potential inhibitors of the acetylcholinesterase enzyme (AChE). This enzyme plays a crucial role in Alzheimer’s disease, a neurodegenerative disorder characterized by a reduction in cognition and memory .

- Methods of Application or Experimental Procedures : The compounds were synthesized and their biological evaluation in inhibiting AChE was evaluated by an in-house gas chromatography method . For example, compound 7 depicted IC50 of 7 nM and was subsequently evaluated by the in vivo zebra fish model .

- Results or Outcomes : The synthesized carboxamides showed strong potency in inhibiting AChE. Nine compounds from the group had activities higher than or close to donepezil (the positive control, IC50 ca 10 nM). Interestingly, compound 7 showed better recovery from scopolamine-induced dementia than that of donepezil .

Application 2: Synthesis of Heteroannelated Derivatives

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : 4-Hydroxy-2-quinolones, which can be derived from 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid, have been used in the synthesis of heteroannelated derivatives . These derivatives have shown unique biological activities, making them valuable in drug research and development .

- Methods of Application or Experimental Procedures : The synthetic methodology of quinolin-2,4-dione derivatives, which includes 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid, has been used in the synthesis of fused ring systems .

- Results or Outcomes : The synthesis of these heteroannelated derivatives has led to the creation of new compounds with unique biological activities .

Application 3: Synthesis of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid has been used in the synthesis of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate . This compound was synthesized using a triethylamine-mediated O-acylation reaction .

- Methods of Application or Experimental Procedures : The reaction was carried out between 8-hydroxyquinolin-2(1H)-one and 4-chlorobenzoyl chloride in acetonitrile at room temperature .

- Results or Outcomes : The 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate was synthesized in good yield . This methodology is notable for its clean reaction profile and straightforward procedure .

Application 4: Synthesis of Tacrine Analogues

- Specific Scientific Field : Medicinal Chemistry

- Summary of the Application : A group of new 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized and evaluated as potential inhibitors against the acetylcholinesterase enzyme (AChE). These compounds are considered as tacrine analogues .

- Methods of Application or Experimental Procedures : The compounds were synthesized and their biological evaluation in inhibiting AChE was evaluated by an in-house gas chromatography method . For example, compound 7 depicted IC50 of 7 nM and was subsequently evaluated by the in vivo zebra fish model .

- Results or Outcomes : The synthesized carboxamides showed a strong potency in inhibiting AChE. Nine compounds from the group had activities higher than or close to donepezil (the positive control, IC50 ca 10 nM). Interestingly, compound 7 showed better recovery from scopolamine-induced dementia than that of donepezil .

Application 5: Synthesis of Heterocycles

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : 4-Hydroxy-2-quinolones, which can be derived from 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid, have been used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles have shown unique biological activities .

- Methods of Application or Experimental Procedures : The synthetic methodology of quinolin-2,4-dione derivatives, which includes 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid, has been used in the synthesis of fused ring systems .

- Results or Outcomes : The synthesis of these heterocycles has led to the creation of new compounds with unique biological activities .

安全和危害

属性

IUPAC Name |

2-oxo-1H-quinazoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8(13)7-5-3-1-2-4-6(5)10-9(14)11-7/h1-4H,(H,12,13)(H,10,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRRYHBZGAQICA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=O)N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337340 |

Source

|

| Record name | 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid | |

CAS RN |

99066-77-0 |

Source

|

| Record name | 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

Benzonitrile, 2-(4-acetylphenoxy)-5-nitro-

82673-98-1

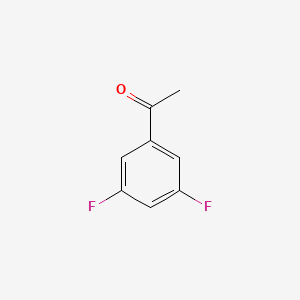

3',5'-Difluoroacetophenone

123577-99-1

![2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1297505.png)

![3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1297518.png)